3-Chloro-2-methyl-4-thiocyanatoaniline

Overview

Description

Molecular Structure Analysis

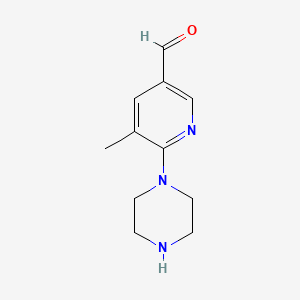

The molecular formula of 3-Chloro-2-methyl-4-thiocyanatoaniline is C8H7ClN2S . Its InChI code is 1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 . The molecular weight is 198.67 g/mol .Physical And Chemical Properties Analysis

The molecular weight of 3-Chloro-2-methyl-4-thiocyanatoaniline is 198.67 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Antimicrobial Properties

One significant application of compounds related to 3-Chloro-2-methyl-4-thiocyanatoaniline involves their use in synthesizing antimicrobial agents. For instance, the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has been explored. These compounds, obtained via copper catalytic anionarylation, were tested for their antibacterial and antifungal activities, showing promise as potential antimicrobial agents (Baranovskyi et al., 2018).

Spectroscopic Analysis and Chemical Properties

The chemical properties of thiocyanatoaniline derivatives have been extensively studied using spectroscopic techniques. The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds have been recorded to understand their vibrational assignments and fundamental modes. Such studies enable the comparison of experimental data with theoretical predictions, facilitating a deeper understanding of the compound's chemical behavior (Arjunan & Mohan, 2008).

Development of Novel Therapeutic Agents

Research has also delved into the synthesis of new derivatives with potential therapeutic applications. For example, the synthesis of some new hydrazones from the quinazolinone moiety has been explored, using related compounds as precursors. These derivatives have been investigated for their chemical properties and potential biological activities, indicating the versatility of thiocyanatoaniline derivatives in medicinal chemistry (AL-ALAAF & Al-iraqi, 2021).

Furthermore, the anti-inflammatory activity of newly synthesized compounds related to thiocyanatoaniline has been examined, revealing promising results compared to standard drugs. This highlights the potential of such compounds in developing new anti-inflammatory treatments (Osarodion, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-amino-2-chloro-3-methylphenyl) thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-5-6(11)2-3-7(8(5)9)12-4-10/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZHLVJULLQAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)SC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653368 | |

| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14030-84-3 | |

| Record name | 4-Amino-2-chloro-3-methylphenyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)

![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride](/img/structure/B599184.png)